![molecular formula C13H13ClN2O3S B2938993 1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 2034223-84-0](/img/structure/B2938993.png)
1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine dione group, a chlorinated dihydrothienopyridine group, and an oxoethyl linker connecting these two groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrrolidine dione and dihydrothienopyridine cores, followed by their connection via the oxoethyl linker . The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine dione and dihydrothienopyridine groups, as well as the oxoethyl linker . The presence of the chlorine atom could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine dione and dihydrothienopyridine groups, as well as the chlorine atom . The exact reactions that this compound could undergo would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the chlorine atom could potentially influence the compound’s solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have explored novel routes and chemical reactions involving pyrrolidine-diones, which are structurally similar to the compound . For instance, studies have demonstrated innovative synthesis methods for cyclic imides and their derivatives, highlighting their potential in medicinal chemistry and organic synthesis due to their unique structural and chemical properties. These works involve complex chemical reactions, such as domino condensation, allylic hydroxylation, and the formation of fused ring compounds, which are essential for developing new pharmaceuticals and materials (Landmesser et al., 2008; Butler et al., 1987).
Catalytic and Organic Reaction Applications
Certain derivatives of pyrrolidine-diones have been investigated for their role in catalysis and organic reactions. This includes the synthesis of polymers and the use of these compounds as intermediates in organic synthesis to produce materials with specific optical and electronic properties. The study of these compounds contributes to advancements in materials science, particularly in developing new luminescent materials and catalysts for organic transformations (Mitsumoto & Nitta, 2004; Yin et al., 2008).
Pharmaceutical and Medicinal Chemistry
Some studies focus on the pharmaceutical applications of cyclic imides, including their potential in reversing amnesia and cognitive impairments. These compounds have been synthesized and evaluated for their biological activity, demonstrating the importance of structural modifications in enhancing their biological profiles. Such research is crucial for drug discovery and development, offering insights into designing new therapeutic agents (Butler et al., 1987; Maity & Pramanik, 2013).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound could include further studies to elucidate its synthesis, properties, reactivity, and potential biological activity . Additionally, studies could be conducted to explore its potential applications in various fields, such as medicinal chemistry or material science .
Eigenschaften
IUPAC Name |
1-[2-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c14-10-5-8-6-15(4-3-9(8)20-10)13(19)7-16-11(17)1-2-12(16)18/h5H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCBZPOREUZAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
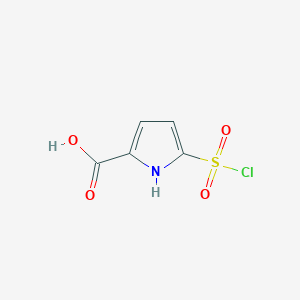
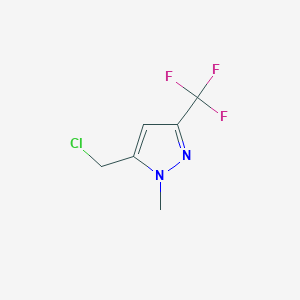
![N-({2-[(furan-2-yl)methoxy]-4-methylphenyl}methyl)prop-2-enamide](/img/structure/B2938914.png)
![6-Chloroimidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2938915.png)


![Methyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)thiophene-2-carboxylate](/img/structure/B2938924.png)

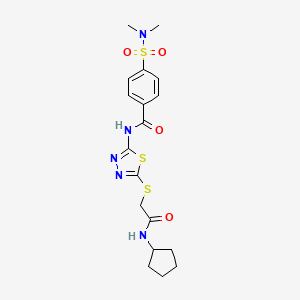
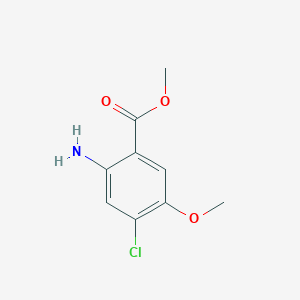
![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2938930.png)
![4-cyclohexyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2938931.png)
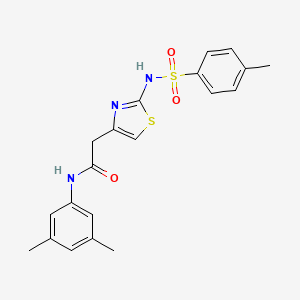
![N-(3-fluoro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2938933.png)
